molecular formula C10H11BrClN B7902088 N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine

N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine

Cat. No.: B7902088
M. Wt: 260.56 g/mol
InChI Key: QFXZQIDMQGCTHG-UHFFFAOYSA-N
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Description

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine (CAS 1503846-90-9) is a high-purity chemical compound offered for scientific research and development purposes. This aromatic amine features a cyclopropylamine group and is characterized by the molecular formula C 10 H 11 BrClN and a molecular weight of 260.56 g/mol . Its structure, represented by the SMILES notation ClC1=CC=C(CNC2CC2)C=C1Br, contains both bromo and chloro substituents on the phenyl ring, which may be of significant interest in various research applications, including use as a building block or intermediate in organic synthesis and pharmaceutical research . For instance, related alkylamine compounds are utilized in sophisticated chemical synthesis processes such as peptide synthesis . This product is intended for use in a controlled laboratory environment by qualified researchers only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXZQIDMQGCTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of N 4 Bromo 3 Chlorophenyl Methyl Cyclopropanamine Analogues

Foundational Synthetic Routes to N-Substituted Cyclopropanamines

The construction of the N-cyclopropylmethyl-aryl bond is central to the synthesis of the target compound. Established methods including reductive amination, direct alkylation, and palladium-catalyzed coupling reactions provide robust and versatile pathways to this and related structures.

Reductive amination is a widely employed and highly effective method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.orgpvamu.edu In the context of synthesizing N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine, this two-step, one-pot process involves the reaction of cyclopropanamine with 4-bromo-3-chlorobenzaldehyde (B169199).

The reaction proceeds through two main steps:

Imine Formation : The nucleophilic cyclopropanamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form a Schiff base, or imine. This equilibrium is typically favored by removing the water formed. wikipedia.org

Reduction : The intermediate imine is then reduced in situ to the final secondary amine. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions. organic-chemistry.org

Direct N-alkylation offers an alternative route, where cyclopropanamine is treated with an appropriate alkylating agent, such as 4-bromo-3-chlorobenzyl bromide. This reaction is a nucleophilic substitution where the amine displaces the bromide leaving group.

A comparison of common reducing agents used in reductive amination is presented below.

Reducing AgentCharacteristicsTypical Conditions
Sodium Borohydride (B1222165) (NaBH₄)Inexpensive and safer to handle than many other hydrides, but can sometimes reduce the starting aldehyde if not controlled. cem.com The reaction often requires a period of imine formation before the addition of the reductant. researchgate.netMethanol or ethanol (B145695) solvent, often at 0°C to room temperature. researchgate.net
Sodium Cyanoborohydride (NaBH₃CN)Milder and more selective for imines over ketones or aldehydes, allowing for a one-pot reaction where the amine, carbonyl, and reducing agent are mixed together. libretexts.orgresearchgate.net The reaction is typically effective in weakly acidic conditions.Methanol solvent, often with a catalytic amount of acetic acid. researchgate.net
Sodium Triacetoxyborohydride (STAB)A mild and selective reducing agent, particularly effective for reductive aminations. It is less toxic than cyanoborohydride and can be used in a variety of solvents.Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) solvent at room temperature.
Catalytic HydrogenationEnvironmentally friendly ("green") method using H₂ gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel). wikipedia.orgRequires specialized hydrogenation equipment to handle pressurized gas.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org While this reaction is primarily used to synthesize N-aryl amines rather than N-benzyl amines, it is a cornerstone of modern C-N bond formation and relevant for the synthesis of a wide range of analogues. organic-chemistry.orgrug.nl The successful N-arylation of cyclopropylamine (B47189) itself has been demonstrated. nih.govresearchgate.net

The catalytic cycle involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide to form a Pd(II) species. wikipedia.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. Several "generations" of ligands have been developed to improve the scope and efficiency of the reaction. wikipedia.orgrug.nl

Ligand GenerationExamplesCharacteristics and Scope
First GenerationP(o-tolyl)₃Early ligands, generally limited in scope and requiring harsh conditions.
Bidentate PhosphinesBINAP, DPPFProvided the first reliable extension to primary amines and allowed for the coupling of a wider range of aryl halides. wikipedia.org
Sterically Hindered LigandstBuXPhos, RuPhos, BrettPhosHighly effective for coupling a broad range of substrates, including challenging aryl chlorides and hindered amines, often under milder conditions. rug.nl
Specialized LigandsadYPhosRecent developments include ligands like adamantyl-substituted ylide-functionalized phosphines (YPhos) for the efficient monoarylation of cyclopropylamine at room temperature. nih.gov

The synthesis of chiral, enantiomerically pure cyclopropanamine derivatives is of high interest, as stereochemistry often plays a critical role in biological activity. rsc.org Methodologies for achieving stereoselectivity can be broadly categorized into biocatalytic and metal-catalyzed approaches.

Biocatalytic methods leverage engineered enzymes to perform highly stereoselective transformations. For instance, engineered variants of myoglobin (B1173299) and cytochrome P450 have been developed to catalyze asymmetric cyclopropanation reactions, providing access to chiral cyclopropane (B1198618) cores with excellent diastereo- and enantioselectivity (up to 99.9% ee). rochester.edunih.govrochester.edu These biocatalytic systems can be utilized in whole-cell transformations, making them practical for preparative-scale synthesis. rochester.edunih.gov

Metal-catalyzed asymmetric synthesis employs chiral ligands to control the stereochemical outcome of the reaction. Chiral rhodium and copper complexes have been used to catalyze enantioselective cyclopropanation reactions, yielding optically pure trisubstituted cyclopropanes in good yields and with high stereoselectivity. rsc.orgorganic-chemistry.org For example, a chiral-at-metal Rh(III) complex has been shown to effectively catalyze the reaction between sulfoxonium ylides and β,γ-unsaturated ketoesters to produce cyclopropanes with enantiomeric excess (ee) up to 99%. organic-chemistry.org These strategies provide a direct route to chiral building blocks that can be further elaborated into specific target molecules.

Targeted Synthesis of the (4-bromo-3-chlorophenyl)methyl Moiety

The synthesis of the target compound requires access to a suitable electrophilic precursor, namely 4-bromo-3-chlorobenzaldehyde or 4-bromo-3-chlorobenzyl bromide. nih.gov

Synthesis of 4-bromo-3-chlorobenzaldehyde: A common laboratory synthesis begins with 4-bromo-3-chloro-N-methoxy-N-methylbenzamide. This starting material is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere and cooled to a low temperature (-78 °C). A reducing agent, such as a 1M solution of diisobutylaluminum hydride (DIBAL-H), is then added slowly. The reaction mixture is stirred for approximately one hour, after which it is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 4-bromo-3-chlorobenzaldehyde, often as a yellow solid in high yield (e.g., 84%). chemicalbook.com

Synthesis of 4-bromo-3-chlorobenzyl bromide: This benzylic bromide can be prepared from 4-bromo-3-chlorotoluene (B1266831) via a free-radical bromination reaction. prepchem.com The 4-bromo-3-chlorotoluene is heated at reflux in carbon tetrachloride with N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator. After several hours, the reaction mixture is cooled, filtered, and washed to remove byproducts. Evaporation of the solvent yields 4-bromo-3-chlorobenzyl bromide as an oil. prepchem.com The necessary starting material, 4-bromo-3-chlorotoluene, can itself be synthesized from commercially available precursors such as p-acetotoluidide through a multi-step sequence. chemicalbook.com

Modern Synthetic Techniques for Efficiency and Scale-Up

To improve the efficiency, yield, and environmental footprint of chemical syntheses, modern techniques such as microwave-assisted protocols are increasingly being adopted.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reaction mixtures. anton-paar.com This technique often leads to a dramatic reduction in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. youtube.comnih.gov The heating is rapid and internal, resulting from the direct coupling of microwave energy with polar molecules in the reaction mixture. anton-paar.com

This technology is particularly well-suited for accelerating reactions like reductive amination. cem.commdpi.com Studies have shown that reductive amination reactions that typically require many hours or even days to reach completion under conventional heating can be accomplished in a matter of minutes using microwave irradiation. harvard.eduorganic-chemistry.org For example, one study demonstrated a reduction in reaction time for a reductive amination from 72 hours to just 4 hours. harvard.edu This acceleration is attributed to the efficient energy transfer that can, for instance, increase the rate of the rate-limiting imine formation step. harvard.edu The use of microwave heating in conjunction with heterogeneous catalysts represents a powerful and sustainable approach for the synthesis of this compound and its analogues, offering significant advantages for both laboratory-scale synthesis and industrial scale-up. mdpi.comunito.it

Flow Chemistry Applications

The synthesis of this compound analogues can be significantly enhanced through the application of flow chemistry. This technology offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. amt.uk Continuous-flow systems provide superior mixing and heat transfer, which is critical for managing exothermic reactions and maintaining optimal conditions for selectivity and yield. rsc.org

Flow chemistry is particularly well-suited for multi-step transformations, allowing for the telescoping of reactions where the crude product from one step is directly used as the substrate in the next, minimizing manual handling and purification of potentially hazardous intermediates. rsc.orgnih.gov For the synthesis of amine derivatives, flow reactors can facilitate key reactions such as reductive aminations, N-alkylations, and cross-coupling reactions. researchgate.netthieme-connect.de The chemoselective amination of alkyl halides, for instance, has been successfully achieved in continuous flow, offering a direct route to primary amines that can be further functionalized. acs.org

The generation of a library of this compound derivatives for structure-activity relationship (SAR) studies can be expedited using flow chemistry. ijtra.com By systematically varying reagents and conditions, a diverse set of analogues can be produced rapidly. For example, the cyclopropane amine moiety, a key structural feature, can be synthesized using flow-driven methods, such as the telescoped synthesis of 1,1-cyclopropane aminoketones. rsc.org Similarly, modifications to the aromatic ring, like Suzuki cross-coupling reactions to replace the bromine atom, can be efficiently performed in flow systems. mdpi.comresearchgate.net

The table below illustrates a comparative overview of a key synthetic step, such as N-alkylation, when performed using traditional batch methods versus a continuous flow setup.

ParameterBatch ProcessingFlow ChemistryAdvantages of Flow Chemistry
Reaction Time Hours to daysSeconds to minutesIncreased throughput and productivity. rsc.org
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratioPrecise temperature control, minimizing side reactions. amt.uk
Mixing Often inefficient, especially on scale-upEfficient and rapid mixingImproved reaction kinetics and product homogeneity. rsc.org
Safety Large volumes of hazardous reagents/intermediatesSmall reactor volumes, contained systemReduced risk of thermal runaway; safer handling of toxic or explosive materials. amt.uknih.gov
Scalability Complex, often requires re-optimization"Scaling out" by running longer or in parallelMore straightforward and predictable scale-up. amt.uk

By leveraging these advantages, flow chemistry presents a powerful strategy for the efficient, safe, and scalable synthesis of novel this compound analogues for further investigation.

Analytical Methodologies for Structural Elucidation of Novel this compound Derivatives

The structural confirmation of newly synthesized derivatives of this compound is a critical step that relies on a combination of modern analytical techniques. This process not only verifies the identity of the target compound but also establishes its purity. The typical analytical workflow involves chromatographic purification followed by spectroscopic characterization. mdpi.com

Initially, Thin-Layer Chromatography (TLC) is often employed to monitor the progress of a reaction. mdpi.com Upon completion, the crude product is purified, typically using column chromatography, to isolate the desired compound from unreacted starting materials and byproducts. mdpi.com

Once a purified sample is obtained, its structure is elucidated using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. scielo.org.za ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. For a novel derivative, shifts in the signals corresponding to the aromatic ring or the cyclopropyl (B3062369) group can confirm that a chemical modification has occurred at the intended position. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of the compound. scielo.org.za This technique is particularly important for halogenated compounds, as the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides definitive evidence of their presence in the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov For this compound derivatives, characteristic absorption bands would include N-H stretching for the secondary amine, C-H stretching for the aromatic, methyl, and cyclopropyl groups, and C=C stretching for the aromatic ring. mdpi.com

The data gathered from these techniques are used in concert to build a complete and unambiguous picture of the molecular structure. The table below presents hypothetical, yet representative, analytical data for a novel derivative, illustrating the type of information obtained from each method.

Analytical TechniqueData TypeRepresentative Finding for a Hypothetical DerivativePurpose
¹H NMR Chemical Shift (δ) in ppmδ 7.5-7.8 (m, 3H, Ar-H), 4.0 (s, 2H, CH₂), 2.5 (m, 1H, N-H), 0.5-0.9 (m, 4H, cyclopropyl-H)Confirms proton environment and connectivity. mdpi.com
¹³C NMR Chemical Shift (δ) in ppmδ 130-140 (Ar-C), 122 (Ar-C-Br), 135 (Ar-C-Cl), 55 (CH₂), 32 (cyclopropyl-CH), 10 (cyclopropyl-CH₂)Determines the carbon skeleton of the molecule. mdpi.com
HRMS (ESI) Mass-to-charge ratio (m/z)Calculated for C₁₀H₁₁BrClN: [M+H]⁺ 277.9839; Found: 277.9841Confirms exact mass and elemental formula. mdpi.comscielo.org.za
IR Spectroscopy Wavenumber (cm⁻¹)3350 (N-H stretch), 3050 (Aromatic C-H stretch), 2950 (Aliphatic C-H stretch), 1580 (C=C stretch)Identifies key functional groups present. nih.gov

This rigorous analytical approach is essential for unequivocally confirming the identity and structure of novel this compound derivatives, ensuring the reliability of subsequent research findings.

Exploration of Biological Activities and Underlying Molecular Mechanisms for N 4 Bromo 3 Chlorophenyl Methyl Cyclopropanamine and Its Analogues

Enzymatic Inhibition Profiles

Inhibition of Heme Polymerization (Hemozoin Formation)

A crucial mechanism of action for many antimalarial drugs is the inhibition of heme polymerization. During the intraerythrocytic stage of its lifecycle, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin. Inhibition of this process leads to an accumulation of free heme, which is toxic to the parasite and ultimately leads to its death.

Antimicrobial Efficacy Investigations

The antimicrobial potential of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine and its analogues has been a subject of scientific inquiry, with studies spanning antibacterial, antimalarial, and antitubercular activities.

The antibacterial efficacy of N-benzylamine derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. The substitution pattern on the aromatic ring plays a critical role in determining the antibacterial potency. For example, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity, particularly against Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov Two specific analogues from this series exhibited broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.002 to 0.016 µg/mL against four different bacterial strains. nih.gov

Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized and evaluated for their antibacterial properties against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). mdpi.com One of the arylated derivatives demonstrated the strongest activity with a MIC of 6.25 mg/mL. mdpi.com These findings underscore the potential of the substituted N-benzyl motif in the development of novel antibacterial agents.

Antibacterial Activity of N-Benzylamine Analogues

Compound/Analogue ClassBacterial Strain(s)MICReference
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative 6l Four bacterial strains (unspecified)0.002 - 0.016 µg/mL nih.gov
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative 6m Four bacterial strains (unspecified)0.002 - 0.016 µg/mL nih.gov
N-(substituted-phenyl)pyrazine-2-carboxamide derivative 5d XDR Salmonella Typhi6.25 mg/mL mdpi.com

The fight against malaria, a disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains. This necessitates the discovery of new antimalarial agents with novel mechanisms of action. Analogues of this compound have shown promise in this area.

A study on 6-chloro-2-arylvinylquinolines, which share a halogenated aromatic feature, identified several compounds with potent antiplasmodial activity. nih.gov These compounds were found to be fast-acting agents that target the trophozoite phase of the parasite's blood stage and also exhibit transmission-blocking potential. nih.gov Another class of related compounds, the benzimidazoles, have also been extensively studied. N-1 substituted benzimidazole (B57391) derivatives have demonstrated activities ranging from 6.4 nM to 1.5 µM. nih.gov Tricyclic derivatives, such as pyrido[1,2-a]benzimidazoles, have shown submicromolar IC50 values and a significant reduction in parasitemia. nih.gov These structure-activity relationship (SAR) studies highlight the importance of the substituted aromatic system in conferring antimalarial potency.

Antimalarial Activity of Analogues

Compound/Analogue ClassPlasmodium Strain(s)IC50/Activity RangeReference
6-Chloro-2-arylvinylquinolinesP. falciparum (Dd2, 3D7)Potent, fast-acting nih.gov
N-1 substituted BenzimidazolesP. falciparum6.4 nM - 1.5 µM nih.gov
Pyrido[1,2-a]benzimidazolesP. falciparumSubmicromolar IC50 nih.gov

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, with multidrug-resistant strains posing a significant challenge. Research into novel antitubercular agents has explored compounds structurally related to this compound.

For instance, a series of 3-triazeneindoles were synthesized and showed impressive activity against virulent mycobacteria, including an isoniazid-resistant clinical isolate. nih.gov The introduction of hydrophobic tails at the indole (B1671886) nucleus further enhanced their activity against intracellular mycobacteria. nih.gov Another study on natural products with fused-nitrogen-containing heterocycles identified compounds with potent antitubercular activity. Globospiramine, a spirobisindole alkaloid, exhibited a Minimum Inhibitory Concentration (MIC90) of 5.5 µM against M. tuberculosis H37Rv. mdpi.com Ecteinascidin 770, a tetrahydroisoquinoline derivative, showed a MIC90 of 0.13 µM against the same strain. mdpi.com These findings suggest that the structural features present in analogues of this compound could be beneficial for antitubercular activity.

Antitubercular Activity of Analogues

Compound/Analogue ClassMycobacterium Strain(s)MIC90Reference
3-TriazeneindolesM. tuberculosis H37Rv, Isoniazid-resistant CN-40High activity (specific values not provided) nih.gov
GlobospiramineM. tuberculosis H37Rv5.5 µM mdpi.com
Ecteinascidin 770M. tuberculosis H37Ra0.13 µM mdpi.com

Cellular Antiproliferative and Apoptotic Effects in Disease Models

The potential of N-benzylamine analogues as antiproliferative agents has been investigated in various cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, a form of programmed cell death.

Novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and their S-arylmethyl derivatives have been synthesized and evaluated for their anti-proliferative activity. nih.gov Certain S-arylmethyl derivatives displayed significant generalized anti-proliferative activity against three human tumor cell lines with IC50 values of less than 10 µM. nih.gov This suggests that the N-benzyl motif, when incorporated into specific molecular scaffolds, can lead to potent anticancer agents.

Further studies on other related structures could provide a more comprehensive understanding of the structural requirements for antiproliferative and apoptotic effects, and could guide the design of more potent and selective anticancer drugs based on the this compound scaffold.

Antiproliferative Activity of Analogues

Compound/Analogue ClassCell Line(s)IC50Reference
4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates (7a-c )Three human tumor cell lines< 10 µM nih.gov

Receptor-Ligand Interactions and Signaling Pathway Engagement

Understanding the molecular targets and signaling pathways engaged by a compound is crucial for elucidating its mechanism of action. For analogues of this compound, research has pointed towards interactions with various receptors, particularly in the central nervous system.

N-benzyl phenethylamines have been identified as a class of potent agonists for the serotonin (B10506) 5-HT2A receptor. nih.gov Virtual docking studies suggest that the N-benzyl moiety of these compounds may interact with specific amino acid residues, such as Phe339, within the receptor's binding pocket. nih.gov This interaction is believed to be responsible for the observed high affinity and potency. nih.gov Furthermore, N-benzyltryptamines have been shown to act as full agonists at the 5-HT2C receptor, with some compounds exhibiting a preference for this subtype at nanomolar concentrations. nih.gov

These findings suggest that this compound and its analogues could potentially modulate serotonergic signaling pathways, which are involved in a wide range of physiological processes. The specific substitutions on the benzyl (B1604629) ring would likely influence the binding affinity and selectivity for different receptor subtypes. Further radioligand binding assays and functional studies are necessary to fully characterize the receptor-ligand interactions and the downstream signaling effects of this particular compound.

Structure Activity Relationship Sar Analysis and Rational Design of N 4 Bromo 3 Chlorophenyl Methyl Cyclopropanamine Derivatives

Identification of Pharmacophoric Features Critical for Biological Activity

The biological activity of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine derivatives is intrinsically linked to a specific arrangement of chemical features, known as a pharmacophore, that facilitates interactions with the biological target, such as monoamine oxidase (MAO). nih.govmdpi.comresearchgate.net The essential pharmacophoric elements for this class of compounds, acting as MAO inhibitors, generally consist of a hydrophobic aromatic ring and a protonatable amine nitrogen atom at a specific distance.

The core pharmacophore for many MAO inhibitors includes:

An aromatic ring: In the case of this compound, the 4-bromo-3-chlorophenyl ring serves as the hydrophobic moiety that can engage in π-π stacking or hydrophobic interactions within the active site of the enzyme. mdpi.com

A nitrogen atom: The secondary amine of the cyclopropanamine group is crucial for the interaction with the enzyme's active site. At physiological pH, this nitrogen is protonated, allowing for ionic interactions with negatively charged amino acid residues.

A specific spatial arrangement: The benzyl (B1604629) amine linker positions the aromatic ring and the cyclopropylamine (B47189) moiety in a defined orientation, which is critical for fitting into the binding pocket of the target enzyme.

Pharmacophore models for MAO-A inhibitors have been developed that highlight the importance of hydrophobic points, confirming the significance of aromatic interactions in stabilizing the ligand within the active site. mdpi.com For instance, a generated pharmacophore model for MAO-A inhibitors included three hydrophobic points, underscoring the role of the aromatic ring in binding. mdpi.com

Influence of Halogen Substituents on Binding Affinity and Selectivity

The nature, position, and number of halogen substituents on the phenyl ring of N-benzylcyclopropanamine derivatives significantly modulate their binding affinity and selectivity for their biological targets. The 4-bromo and 3-chloro substitution pattern in this compound is a key determinant of its biological profile.

Halogen atoms influence activity through several mechanisms:

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which can alter the electron density of the aromatic ring and influence its interaction with the target protein.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access the active site of the enzyme.

Steric Effects: The size of the halogen atoms can influence the conformation of the molecule and its fit within the binding pocket.

Halogen Bonding: Halogen atoms can participate in halogen bonds, which are non-covalent interactions with electron-donating atoms in the protein, thereby contributing to binding affinity.

In related series of compounds, the introduction of halogen atoms has been shown to be crucial for activity. For example, in a series of chalcone (B49325) analogs, analogs with halogens at the 3 or 4-position of an aromatic ring showed high inhibitory activity and selectivity for MAO-B. nih.gov Similarly, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substituent on the phenyl ring resulted in greater MAO-B inhibition compared to other substituents like methyl, bromo, or fluoro groups. mdpi.com This suggests that the specific placement and nature of the halogen are critical for optimizing interactions with the enzyme.

The following table summarizes the general influence of halogen substituents on the properties of bioactive molecules:

PropertyInfluence of BromineInfluence of Chlorine
Size (van der Waals radius) 1.85 Å1.75 Å
Electronegativity (Pauling scale) 2.963.16
Lipophilicity (Hansch π value) +0.86+0.71
Potential for Halogen Bonding StrongModerate

Cyclopropyl (B3062369) Group Contribution to Activity

The cyclopropyl group attached to the amine in this compound plays a multifaceted role in its biological activity. Cyclopropylamines are a well-established structural scaffold for the design of mechanism-based inhibitors of monoamine oxidases (MAO). nih.govresearchgate.net

Key contributions of the cyclopropyl group include:

Conformational Rigidity: The three-membered ring restricts the conformational flexibility of the amine substituent, which can lead to a more favorable entropy of binding to the target enzyme.

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the metabolic stability and duration of action of the drug.

Electronic Properties: The cyclopropane (B1198618) ring possesses unique electronic properties, with some characteristics of a double bond, which can influence the reactivity of the adjacent amine.

Mechanism-Based Inhibition: In the context of MAO inhibition, the cyclopropylamine moiety can be involved in the formation of a covalent adduct with the flavin cofactor of the enzyme, leading to irreversible inhibition. nih.gov

Studies on cis-N-benzyl-2-methoxycyclopropylamine have shown it to be a highly effective inhibitor of MAO-B, being over 20-fold more potent than the well-known MAO inhibitor tranylcypromine. nih.gov This highlights the significant contribution of the cyclopropylamine scaffold to inhibitory potency.

Systematic Variation of the Benzyl Amine Linker and Phenyl Substitutions

Systematic modifications of the benzyl amine linker and the substitution pattern on the phenyl ring are crucial strategies in the rational design of this compound derivatives to optimize their biological activity.

Benzyl Amine Linker: The length, flexibility, and composition of the linker connecting the phenyl ring and the cyclopropylamine are critical for positioning these two key pharmacophoric elements correctly within the enzyme's active site. Variations in the linker can include:

Altering Length: Increasing or decreasing the number of methylene (B1212753) units in the linker can modulate the distance between the aromatic ring and the amine, affecting binding affinity.

Introducing Rigidity: Incorporating double bonds or cyclic structures into the linker can reduce conformational freedom, potentially leading to higher affinity and selectivity.

Introducing Heteroatoms: Replacing a methylene group with an oxygen or nitrogen atom can introduce new hydrogen bonding opportunities and alter the physicochemical properties of the molecule.

Phenyl Substitutions: The nature and position of substituents on the phenyl ring have a profound impact on the electronic and steric properties of the molecule, thereby influencing its interaction with the target. While the 4-bromo-3-chloro pattern is a starting point, further modifications can be explored. For example, in a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives, a para-fluoro substituent on the N-benzyl ring displayed the highest inhibitory activity against MAO-A. nih.gov In another study on citalopram (B1669093) analogues, a 5-bromo substitution was found to be as active as the parent compound at the serotonin (B10506) transporter. nih.gov These examples underscore the importance of systematic exploration of phenyl substitutions to fine-tune the biological activity.

The following table provides hypothetical examples of how systematic variations might influence activity, based on general medicinal chemistry principles:

ModificationRationalePredicted Outcome
Linker Elongation (e.g., ethyl linker) Alter distance between pharmacophoric groupsMay increase or decrease affinity depending on active site topology
Linker Rigidification (e.g., cyclopropanation) Reduce conformational entropy upon bindingPotentially increased affinity and selectivity
Phenyl Substitution (e.g., 4-CF3) Increase electron-withdrawing character and lipophilicityMay enhance binding affinity, as seen in other inhibitor series nih.gov
Phenyl Substitution (e.g., 4-OCH3) Introduce electron-donating group and potential H-bond acceptorMay alter selectivity or introduce new interactions

Derivation and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development and validation of QSAR models for this compound derivatives can provide valuable insights for the design of new, more potent analogs.

QSAR studies on MAO inhibitors have been conducted using various molecular descriptors, including electronic, steric, and hydrophobic parameters. mdpi.com For instance, a QSAR model for MAO-A inhibitors was developed using the MARCH-INSIDE methodology, which successfully predicted the activity of novel coumarin (B35378) derivatives. mdpi.com

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules. These models can generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on a series of MAO-B inhibitors identified that hydrophobic and electron-withdrawing fields were important for inhibitory activity. mdpi.com

A hypothetical 3D-QSAR model for this compound derivatives might reveal that:

Sterically favorable regions exist near the cyclopropyl group, suggesting that larger substituents may be tolerated.

Electron-withdrawing groups are favored at the 4-position of the phenyl ring, consistent with the presence of the bromo substituent.

Hydrophobic interactions are critical for the phenyl ring, as indicated by favorable hydrophobic contours in that region.

The development of a robust and predictive QSAR model for this class of compounds would require a dataset of derivatives with a wide range of biological activities and structural diversity. Such a model would be a powerful tool for the in-silico screening and rational design of novel this compound derivatives with improved therapeutic potential.

Advanced Computational Chemistry and Molecular Modeling for N 4 Bromo 3 Chlorophenyl Methyl Cyclopropanamine

Molecular Docking and Scoring for Ligand-Protein Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug discovery for understanding how a ligand, such as N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy. Scoring functions are then used to rank the different poses, with lower energy scores generally indicating a more favorable binding mode. These interactions are crucial for the compound's mechanism of action. For instance, studies on similar bromo- and chloro-substituted aromatic compounds have demonstrated the importance of hydrogen bonds and hydrophobic interactions in binding to protein active sites.

Illustrative Docking Results for a Hypothetical Complex:

ParameterValue
Target Protein Hypothetical Kinase XYZ
Binding Energy (kcal/mol) -8.5
Interacting Residues LEU23, VAL31, ALA45, LYS67, ASP121
Types of Interactions Hydrogen bond with ASP121, Hydrophobic interactions with LEU23, VAL31, ALA45

Note: This data is illustrative and not based on experimental results for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. mdpi.com Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com

Calculated Electronic Properties for a Structurally Similar Compound:

ParameterValue (Hartree)Value (eV)
HOMO Energy -0.235-6.39
LUMO Energy -0.045-1.22
Energy Gap (ΔE) 0.1905.17

Note: This data is for a representative compound and serves to illustrate the outputs of DFT calculations. mdpi.com

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening of large chemical databases to identify other molecules with a similar arrangement of features, and thus a higher probability of being active at the same biological target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Common Pharmacophoric Features:

FeatureDescription
Hydrogen Bond Acceptor An atom that can accept a hydrogen bond (e.g., nitrogen, oxygen).
Hydrogen Bond Donor A hydrogen atom attached to an electronegative atom.
Hydrophobic Group A nonpolar group that avoids contact with water.
Aromatic Ring A planar, cyclic, conjugated system of pi electrons.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein.

When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking. It allows for the observation of subtle changes in the protein and ligand conformations, the role of water molecules in the binding site, and the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

Predictive Modeling for ADME Characteristics (Methodological Focus)

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is essential for evaluating the drug-likeness of a compound. These in silico models use the chemical structure of a molecule to predict its pharmacokinetic properties. nih.gov

Various computational tools and models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions are crucial in the early stages of drug discovery to identify potential liabilities and guide the optimization of the lead compound.

Predicted ADME Properties for a Representative Compound:

PropertyPredicted Value
Oral Bioavailability High
Blood-Brain Barrier Penetration Moderate
Human Intestinal Absorption >90%
CYP2D6 Inhibition Likely
LogP 3.2

Note: This data is illustrative and based on general predictive models for similar chemical structures. nih.gov

Preclinical Pharmacological Assessment of N 4 Bromo 3 Chlorophenyl Methyl Cyclopropanamine and Its Analogues

In Vitro Assays for Target Engagement and Functional Activity

In vitro assays are fundamental in early-stage drug discovery to determine a compound's direct interaction with its intended molecular target and to assess its functional effects at a cellular level. These assays provide critical information on potency, selectivity, and mechanism of action before advancing a compound to more complex biological systems.

Enzyme Kinetic Studies

Enzyme kinetic studies are performed to elucidate the mechanism by which a compound affects its target enzyme, providing quantitative measures of its inhibitory potential. This typically involves determining parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

A comprehensive search of scientific literature and public databases did not yield specific enzyme kinetic data for N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine. While this class of cyclopropanamine derivatives has been investigated as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), specific inhibitory constants and kinetic parameters for this particular compound are not publicly available.

Cell Line Based Efficacy and Cytotoxicity Screens

Cell-based assays are crucial for evaluating a compound's therapeutic potential and its adverse effects on various cell types. Efficacy screens in disease-relevant cell lines can demonstrate the compound's ability to produce a desired biological response, while cytotoxicity screens assess its potential to cause cell death.

No publicly available data from cell line-based efficacy or cytotoxicity screens for this compound could be located. Information regarding its effects on the proliferation, viability, or specific functional endpoints of any cancer or other disease-model cell lines has not been published in the accessible scientific literature.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. HTS is a key starting point in many drug discovery campaigns.

There is no specific information available in the public domain indicating that this compound has been identified as a hit from, or utilized in, a high-throughput screening campaign.

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models that mimic human diseases. These studies are essential for evaluating a compound's efficacy in a complex, whole-organism system.

Disease-Specific Animal Models for Efficacy Determination

The selection of an appropriate animal model is critical for assessing the potential therapeutic relevance of a drug candidate. These models should recapitulate key aspects of the human disease pathology.

No published studies detailing the in vivo efficacy of this compound in any disease-specific animal models were found. Consequently, there is no available data to report on its potential therapeutic effects in a living organism.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization Methodologies

Pharmacokinetic (PK) studies examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of the drug and its mechanism of action.

A thorough search of the available scientific literature yielded no specific preclinical pharmacokinetic or pharmacodynamic data for this compound. Information regarding its metabolic fate, tissue distribution, or its effect on biological markers in vivo is not publicly documented.

Mechanistic Investigations in Biological Systems (e.g., gene expression, protein phosphorylation)

Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the mechanistic investigations of this compound or its close analogues in biological systems, specifically concerning their effects on gene expression or protein phosphorylation.

While the chemical structure of this compound suggests potential interactions with biological targets that could influence these cellular processes, no empirical data from preclinical studies have been published to confirm or characterize such activities. Research on compounds with similar structural motifs can sometimes offer clues to potential mechanisms; however, direct evidence for this particular compound is currently lacking in the accessible scientific domain.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the impact of this compound on gene expression and protein phosphorylation at this time. Further research and publication of findings in peer-reviewed journals are required to elucidate the molecular mechanisms of this compound.

Future Perspectives and Translational Research Opportunities for N 4 Bromo 3 Chlorophenyl Methyl Cyclopropanamine

Exploration of Novel Therapeutic Indications and Undiscovered Targets

The chemical architecture of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine suggests several potential, yet unexplored, therapeutic applications. The cyclopropylamine (B47189) substructure is a key pharmacophore in a variety of bioactive compounds, including antidepressants and anticancer agents, known for their ability to modulate neurotransmitter activity or inhibit enzymes. longdom.org Furthermore, the N-benzyl phenethylamine (B48288) framework has been associated with agonistic activity at serotonin (B10506) 5-HT2A/2C receptors, which are implicated in a range of neurological and psychiatric disorders. nih.gov

To uncover the full therapeutic potential of this compound, a systematic investigation into its biological targets is imperative. Modern chemical biology offers a suite of powerful tools for target deconvolution. Phenotypic screening, a forward chemical genetics approach, can be employed to identify compounds that elicit a desired cellular or organismal response, followed by target identification to understand the mechanism of action. oup.com Conversely, a reverse chemical genetics or target-based approach can screen the compound against a panel of known biological targets to identify potential interactions. oup.com

Advanced target identification methodologies that could be applied include:

Affinity-based approaches: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. oup.com

Computational inference: In silico modeling and docking studies can predict potential binding targets based on the compound's three-dimensional structure. nih.gov

Through these exploratory studies, it may be possible to identify novel therapeutic indications for this compound in areas such as neuropharmacology, oncology, or infectious diseases.

Development of Advanced Synthetic Routes

The efficient and scalable synthesis of this compound is crucial for its further development and evaluation. While specific synthetic routes for this exact compound are not extensively documented, analogous N-benzyl cyclopropanamine derivatives can be prepared through established synthetic methodologies. A common and effective strategy is the reductive amination of a suitable benzaldehyde (B42025) with cyclopropanamine.

A plausible synthetic pathway could involve:

Synthesis of the aldehyde precursor: The requisite 4-bromo-3-chlorobenzaldehyde (B169199) can be prepared from commercially available starting materials, such as 4-bromo-3-chlorotoluene (B1266831), through oxidation.

Reductive amination: The synthesized aldehyde can then be reacted with cyclopropanamine in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the target compound.

An alternative approach could be an amine exchange reaction , where a primary amine is displaced by a more reactive amine under specific reaction conditions. researchgate.net Future research in this area should focus on optimizing reaction conditions to maximize yield, minimize byproducts, and ensure the process is amenable to large-scale production. The development of stereoselective synthetic methods could also be explored if chiral centers are introduced into the molecule.

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, its investigation can be significantly enhanced through the integration of systems biology. nih.gov This interdisciplinary field combines experimental data with computational modeling to elucidate the complex interactions within biological systems. frontiersin.orgnih.gov By moving beyond a single-target focus, systems biology can help to understand how the compound perturbs entire cellular networks and pathways. youtube.com

Potential applications of systems biology in the study of this compound include:

Mechanism of action elucidation: By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in response to compound treatment, a comprehensive picture of its cellular effects can be constructed. nih.gov

Target validation and biomarker discovery: Systems-level data can help to confirm the engagement of predicted targets and identify biomarkers that can be used to monitor the compound's activity in preclinical and clinical settings. nih.gov

Prediction of off-target effects and toxicity: By examining the compound's impact on a wide range of cellular processes, potential adverse effects can be anticipated early in the drug development pipeline. youtube.com

The integration of 'omics' data into mathematical models can facilitate the prediction of drug responses and help to identify patient populations that are most likely to benefit from treatment. azolifesciences.com

Optimization Strategies for Enhanced Potency and Selectivity

Once a promising biological activity has been identified for this compound, medicinal chemistry efforts will be directed towards optimizing its potency and selectivity. This iterative process involves the synthesis and evaluation of a series of structural analogues to establish structure-activity relationships (SAR).

Key optimization strategies may include:

Modification of the phenyl ring substituents: The nature and position of the halogen atoms on the phenyl ring can be varied to fine-tune the electronic properties and binding interactions of the molecule.

Exploration of N-benzyl group modifications: Altering the substitution pattern on the N-benzyl moiety can significantly impact binding affinity and functional activity, as has been demonstrated for related N-benzyl phenethylamines. nih.gov

Introduction of additional functional groups: The incorporation of hydrogen bond donors or acceptors, or groups that can form other types of interactions with the target protein, can enhance binding potency.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new analogues with improved properties. The ultimate goal is to develop a lead compound with high affinity for its intended target and minimal interaction with other proteins to reduce the potential for off-target side effects. mdpi.com

Collaborative Research Directions in Chemical Biology

The comprehensive investigation of this compound will benefit from a collaborative, interdisciplinary approach. Chemical biologists can play a pivotal role in designing and synthesizing chemical probes and tool compounds to further dissect the compound's mechanism of action.

Potential areas for collaboration include:

Development of photoaffinity probes: The synthesis of analogues containing a photoreactive group would enable covalent labeling of the compound's binding partners in a cellular context, facilitating their identification.

Design of fluorescently labeled derivatives: These probes can be used in cellular imaging studies to visualize the compound's subcellular localization and track its interactions with target proteins in real-time.

Elucidation of on-target and off-target effects: Collaborative efforts between medicinal chemists, biologists, and pharmacologists will be essential to fully characterize the compound's biological profile and understand the molecular basis of its therapeutic effects and potential liabilities. nih.gov

By fostering collaborations between academic researchers and industry partners, the translation of promising preclinical findings into novel therapeutic strategies can be accelerated.

Q & A

Basic: How can the synthesis of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves sequential halogenation, reductive amination, and cyclopropane ring formation. Key steps include:

  • Bromination/Chlorination: Use NBS (N-bromosuccinimide) or Cl₂ gas under controlled conditions to functionalize the phenyl ring .
  • Reductive Amination: Employ NaBH₃CN or H₂/Pd-C to couple the bromo-chlorophenylmethyl group with cyclopropanamine .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Monitor reactions with TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
  • Yield Optimization: Adjust stoichiometry (1:1.2 amine:aldehyde ratio) and temperature (0–25°C for reductive amination) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (CDCl₃) shows cyclopropane protons as a multiplet (δ 0.8–1.2 ppm) and benzyl CH₂ as a singlet (δ 3.7–4.0 ppm). ¹³C NMR confirms cyclopropane carbons (δ 8–12 ppm) .
  • Mass Spectrometry: ESI-MS (positive mode) detects [M+H]⁺ peaks (e.g., m/z 274/276 for Br/Cl isotopes) .
  • FTIR: Stretching vibrations for NH (3300–3500 cm⁻¹) and C-Br/C-Cl (550–650 cm⁻¹) confirm functional groups .

Advanced: How can researchers identify biological targets for this compound?

Methodological Answer:

  • Competitive Binding Assays: Screen against GPCR or kinase panels using radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) .
  • Enzyme Inhibition Studies: Test activity against monoamine oxidases (MAOs) via spectrophotometric detection of H₂O₂ .
  • Cellular Assays: Measure cAMP levels (ELISA) or calcium flux (Fluo-4 AM dye) in HEK293 cells expressing candidate receptors .

Advanced: How should contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

  • Structural Analog Comparison: Compare with N-[(4-bromo-3-fluorophenyl)methyl] derivatives to assess halogen effects on receptor binding .
  • Experimental Replication: Standardize assays (e.g., pH, temperature, cell line passage number) to minimize variability .
  • Control Experiments: Use knockout cell lines or selective inhibitors to confirm target specificity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with receptor structures (e.g., PDB 4LAR) to model binding poses. Focus on halogen-bonding interactions with Tyr or His residues .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Analog Synthesis: Replace Br/Cl with F, CH₃, or NO₂ to evaluate electronic effects .
  • Cyclopropane Modification: Substitute with cyclobutane or spiro rings to test steric impacts .
  • Bioassay Correlation: Plot IC₅₀ values against Hammett σ constants or logP to quantify substituent effects .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare HCl salts via treatment with HCl/Et₂O, confirmed by Cl⁻ counterion in ESI-MS .
  • Co-Solvent Systems: Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) for aqueous formulations .
  • Prodrug Design: Introduce ester or phosphate groups at the amine for hydrolytic activation .

Advanced: How can degradation pathways be analyzed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers, UV light (254 nm), or 40°C/75% RH for 14 days .
  • LC-MS/MS Analysis: Identify degradation products (e.g., dehalogenated or oxidized metabolites) using C18 columns and 0.1% formic acid gradient .
  • Kinetic Modeling: Calculate half-lives (t₁/₂) using first-order decay models to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.